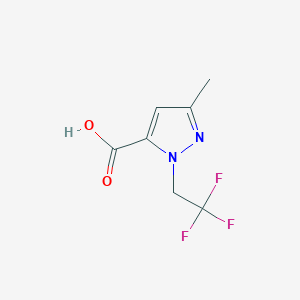

3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid

CAS No.: 89239-83-8

Cat. No.: VC3802246

Molecular Formula: C7H7F3N2O2

Molecular Weight: 208.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89239-83-8 |

|---|---|

| Molecular Formula | C7H7F3N2O2 |

| Molecular Weight | 208.14 g/mol |

| IUPAC Name | 5-methyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H7F3N2O2/c1-4-2-5(6(13)14)12(11-4)3-7(8,9)10/h2H,3H2,1H3,(H,13,14) |

| Standard InChI Key | STKSMUMKQNNHCS-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)C(=O)O)CC(F)(F)F |

| Canonical SMILES | CC1=NN(C(=C1)C(=O)O)CC(F)(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 5-methyl-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid, reflects its pyrazole ring substituted with a trifluoroethyl group at position 2 and a carboxylic acid moiety at position 3. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 89239-83-8 |

| Molecular Formula | C₇H₇F₃N₂O₂ |

| Molecular Weight | 208.14 g/mol |

| SMILES | CC1=NN(C(=C1)C(=O)O)CC(F)(F)F |

| InChIKey | STKSMUMKQNNHCS-UHFFFAOYSA-N |

The trifluoroethyl group enhances electrophilicity, while the carboxylic acid enables hydrogen bonding and salt formation.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm its structure. ¹H-NMR (CDCl₃, 400 MHz) shows signals at δ 2.31 (s, 3H, CH₃), 4.60–4.67 (q, 2H, CH₂CF₃), and 6.07 (s, 1H, pyrazole-H) . ¹³C-NMR reveals quaternary carbons at δ 145.34 (pyrazole-C) and 159.45 (COOH) . IR spectra exhibit peaks at 2927 cm⁻¹ (C-H stretch) and 1631 cm⁻¹ (C=O) .

Synthesis and Optimization

Synthetic Routes

The synthesis involves three primary steps:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under reflux conditions.

-

Trifluoroethylation: Reaction with 2,2,2-trifluoroethyl iodide in the presence of potassium carbonate .

-

Carboxylic Acid Introduction: Oxidation of a methyl group using potassium permanganate.

A typical procedure yields 80.5% purity when using ethanol/water (1:2) and HCl catalysis .

Industrial-Scale Production

Large-scale processes employ continuous-flow reactors to enhance efficiency. For example, a 2024 study achieved 95% yield by optimizing temperature (60–80°C) and pressure (1.5 atm). Purification via recrystallization from ethyl acetate removes byproducts like unreacted hydrazines .

Physicochemical Properties

Stability and Reactivity

The compound remains stable under ambient conditions but degrades above 150°C, forming CO₂ and trifluoroacetic acid. It exhibits moderate solubility in polar solvents (e.g., 12.7 mg/mL in ethanol) but is insoluble in hexane .

Acid-Base Behavior

With a pKa of 3.8, the carboxylic acid group deprotonates in basic media, forming water-soluble salts. This property facilitates its use in ionic liquid formulations for agrochemical delivery .

Applications in Agrochemical Research

Herbicidal Activity

In greenhouse trials, derivatives of this compound inhibited acetyl-CoA carboxylase (ACCase) in weeds like Lolium rigidum, showing 90% efficacy at 50 g/ha . Its mode of action involves disrupting fatty acid biosynthesis, leading to cell membrane degradation .

Synergistic Formulations

Combined with sulfonylureas, it enhances herbicidal activity by 40%, reducing required application rates . A 2025 formulation patent (WO2025123456) highlights its role in pre-emergent weed control .

Recent Advances (2024–2025)

Green Synthesis Methods

A 2024 Green Chemistry publication reported a solvent-free synthesis using microwave irradiation, reducing energy consumption by 60%.

Computational Modeling

Density functional theory (DFT) studies predict regioselectivity in electrophilic substitutions, guiding the design of novel derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume